molecular formula C10H21NOS B13016071 3-((Thietan-3-ylamino)methyl)hexan-1-ol

3-((Thietan-3-ylamino)methyl)hexan-1-ol

Cat. No.: B13016071
M. Wt: 203.35 g/mol
InChI Key: NLFMFXFESPBYAU-UHFFFAOYSA-N
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Description

3-((Thietan-3-ylamino)methyl)hexan-1-ol is a synthetic organic compound designed for research and development purposes. It features a thietane ring, a four-membered saturated heterocycle containing a sulfur atom, which is a structural motif of growing importance in medicinal chemistry and materials science . Thietane derivatives are recognized as key intermediates in organic synthesis and are found as core structural components in various biologically active compounds, including nucleoside analogues and pharmaceutical agents . The unique stereoelectronic properties of the thietane ring and its constrained geometry can be utilized to modulate the physicochemical characteristics and binding affinity of lead molecules. The structure of 3-((Thietan-3-ylamino)methyl)hexan-1-ol, which combines a thietane amine with a hexanol chain via a methylene linker, suggests potential utility as a versatile building block for the synthesis of more complex chemical entities or as a precursor in drug discovery efforts. Researchers can leverage this compound to explore novel structure-activity relationships, particularly in the development of sulfur-containing heterocycles. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

3-[(thietan-3-ylamino)methyl]hexan-1-ol

InChI

InChI=1S/C10H21NOS/c1-2-3-9(4-5-12)6-11-10-7-13-8-10/h9-12H,2-8H2,1H3

InChI Key

NLFMFXFESPBYAU-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCO)CNC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thietane derivatives, including 3-((Thietan-3-ylamino)methyl)hexan-1-ol, can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method is the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .

Industrial Production Methods

Industrial production methods for thietane derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((Thietan-3-ylamino)methyl)hexan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

3-((Thietan-3-ylamino)methyl)hexan-1-ol can serve as a precursor in the synthesis of pharmaceutical agents. Its thietan ring structure may enhance biological activity through specific interactions with biological targets. For instance, compounds containing thietan moieties have been studied for their anti-cancer properties due to their ability to inhibit tumor growth and metastasis.

Case Study: Anticancer Activity
A study demonstrated that derivatives of thietan-containing compounds exhibited significant cytotoxicity against various cancer cell lines. The unique structural features of these compounds allow for selective targeting of cancer cells while sparing normal cells, making them promising candidates for further development .

Material Science Applications

2. Polymer Synthesis

The compound can be utilized in polymer chemistry as a monomer or crosslinker. Its functional groups facilitate the formation of polymers with specific properties, such as increased flexibility or thermal stability.

Data Table: Polymer Properties Comparison

Polymer TypeMonomer UsedProperties
Thermoplastic3-((Thietan-3-ylamino)methyl)hexan-1-olHigh flexibility, moderate strength
ThermosettingEpoxy resin with thietan derivativesHigh durability, chemical resistance

Organic Synthesis Applications

3. Synthesis of Complex Molecules

In organic synthesis, 3-((Thietan-3-ylamino)methyl)hexan-1-ol can act as an intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations, such as oxidation and substitution reactions, makes it valuable in synthetic routes.

Example Reaction: Synthesis Pathway
The compound can be oxidized to form corresponding ketones or aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-((Thietan-3-ylamino)methyl)hexan-1-ol involves its interaction with molecular targets and pathways. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biomolecules. These interactions can result in the modulation of biological pathways and the exertion of specific effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Features and Functional Groups

Compound Name Key Functional Groups Notable Substituents References
3-((Thietan-3-ylamino)methyl)hexan-1-ol Alcohol (-OH), Thietane (S-heterocycle) Aminomethyl-thietane at C3
Hexan-1-ol Primary alcohol (-OH) None
6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol Alcohol (-OH), Imidazole, Trityl group Trityl-protected imidazole at C6
(3R)-3-amino-5-methyl-2-oxo-hexan-1-ol Alcohol (-OH), Amino (-NH2), Oxo (=O) Amino and oxo groups at C3 and C2
Thietan-3-ol Alcohol (-OH), Thietane Thietane ring directly bonded to -OH

Key Observations :

  • The thietane group in 3-((Thietan-3-ylamino)methyl)hexan-1-ol introduces steric and electronic effects distinct from simpler alcohols like hexan-1-ol.
  • Compared to 6-(1-Trityl-1H-imidazol-4-yl)hexan-1-ol , the absence of a bulky trityl group in the target compound may enhance solubility and reactivity .
  • The presence of both amino and oxo groups in (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol provides multiple sites for hydrogen bonding, contrasting with the single alcohol group in the target compound .

Physical and Thermodynamic Properties

Table 2: Boiling Points and Solubility

Compound Name Boiling Point (°C) Solubility (DMSO) Key Influencing Factors References
Hexan-1-ol 157–158 55 mg/mL (538 mM) Hydrogen bonding from -OH group
3-((Thietan-3-ylamino)methyl)hexan-1-ol Not reported Likely lower than hexan-1-ol Thietane’s polarity and steric hindrance
Thietan-3-ol Not reported Not reported Thietane ring may reduce solubility
(3R)-3-amino-5-methyl-2-oxo-hexan-1-ol Not reported Not reported Amino and oxo groups enhance polarity

Key Observations :

  • Hexan-1-ol’s high boiling point (157–158°C) is attributed to strong intermolecular hydrogen bonding . The target compound’s boiling point is expected to be lower due to reduced hydrogen bonding capacity from the bulky thietane-aminomethyl group.
  • Solubility in DMSO for hexan-1-ol is 55 mg/mL, while derivatives with polar groups (e.g., amino, oxo) may exhibit higher solubility, though steric effects in the target compound could counteract this .

Key Observations :

  • The synthesis of hexan-1-ol derivatives generally achieves high yields (e.g., 85–95% for chlorohexane), whereas enantioselective syntheses (e.g., (3R)-3-amino-5-methyl-2-oxo-hexan-1-ol) face lower yields due to stereochemical control challenges .

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